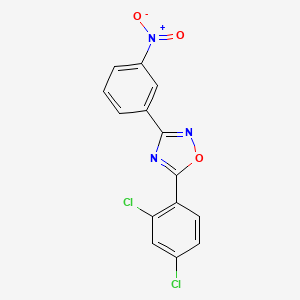

5-(2,4-Dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

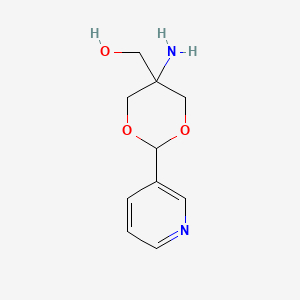

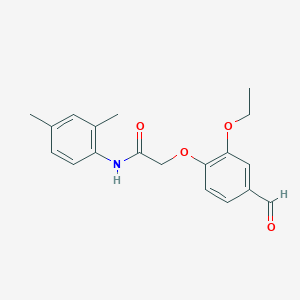

The compound 5-(2,4-Dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a derivative of 1,2,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The specific structure of this compound includes a 2,4-dichlorophenyl group and a 3-nitrophenyl group attached to the oxadiazole ring. This compound is of interest due to its potential applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of related oxadiazole compounds has been explored in various studies. For instance, the synthesis of 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole was optimized through a two-step process involving the reaction of 4-nitrobenzoic acid with semicarbazide hydrochloride, followed by reduction to yield the aminophenyl derivative . Although the specific synthesis of 5-(2,4-Dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is not detailed in the provided papers, similar synthetic routes could potentially be applied or adapted for its production.

Molecular Structure Analysis

The molecular structure of 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has been characterized, revealing that the dichlorophenyl and nitrophenyl rings form dihedral angles of 5.4° and 4.0°, respectively, with the oxadiazole ring . The nitro group is also twisted out of the plane of the attached benzene ring by a dihedral angle of 10.4°. These angles suggest a relatively planar structure, which could influence the compound's reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of oxadiazole derivatives has been studied, with one paper detailing the reactivity of various hydrazone derivatives of oxadiazoles . Although the specific reactions of 5-(2,4-Dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole are not discussed, the reactivity of similar compounds can provide insights into possible reactions, such as nitration or substitution, that this compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives can be inferred from their molecular structure and reactivity. For example, the planarity of the molecule and the presence of electron-withdrawing groups such as nitro and chloro substituents could affect the compound's melting point, solubility, and stability. The crystal structure analysis of a closely related compound indicates that molecules are linked into chains by C—H⋯N hydrogen bonds, which could also influence the compound's melting point and solubility .

Scientific Research Applications

Crystal Structure Analysis

- Crystal Structure and Bonding : The title compound has been studied for its crystal structure, revealing specific dihedral angles formed by the dichlorophenyl and nitrophenyl rings with the oxadiazole ring. This detailed structural analysis contributes to understanding the molecular geometry and intermolecular interactions in the crystal lattice (Fun et al., 2010).

Chemical Synthesis and Analysis

- Substitution Reactions and Product Analysis : Research on 2,5-diphenyl-1,3,4-oxadiazole and its nitration products provides insight into the varied product ratios obtained under different conditions, highlighting the compound's reactivity and potential for derivatization (Blackhall et al., 1980).

- Molecular Structure Investigation : Studies focusing on the molecular diagrams and electronic properties of 1,3,4-oxadiazoles and their derivatives have been conducted. This research enhances the understanding of electron conjugation in these compounds (Lutskii et al., 1970).

Biological and Pharmacological Research

- Antimicrobial Properties : Research into chalcones-bearing 1,3,4-oxadiazole derivatives indicates significant antimicrobial activity against multidrug-resistant bacteria and fungi. This suggests potential pharmaceutical applications (Joshi & Parikh, 2013).

properties

IUPAC Name |

5-(2,4-dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl2N3O3/c15-9-4-5-11(12(16)7-9)14-17-13(18-22-14)8-2-1-3-10(6-8)19(20)21/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKJADNVCKXUUJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358325 |

Source

|

| Record name | 5-(2,4-dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,4-Dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

CAS RN |

694521-58-9 |

Source

|

| Record name | 5-(2,4-dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1298119.png)

![[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid](/img/structure/B1298122.png)

![2-(4-fluoroanilino)-N'-[(2-hydroxyphenyl)methylene]acetohydrazide](/img/structure/B1298132.png)

![N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline](/img/structure/B1298144.png)

![3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole](/img/structure/B1298146.png)

![(4-[(3-Methylfuran-2-carbonyl)amino]phenyl)acetic acid](/img/structure/B1298159.png)